molecular formula C9H10O2S B13003710 5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid CAS No. 937599-50-3

5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid

Cat. No.: B13003710
CAS No.: 937599-50-3
M. Wt: 182.24 g/mol
InChI Key: NIIQEOAKRRGKNS-UHFFFAOYSA-N
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Description

5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid can be achieved through a multi-step process. One common method involves the Gewald reaction, which is a well-known procedure for synthesizing thiophene derivatives. The process typically involves the reaction of cyclopentanone, methyl cyanoacetate, and sulfur in the presence of a base such as morpholine . The reaction mixture is heated and stirred, followed by cooling and recrystallization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects .

Properties

CAS No.

937599-50-3

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

5-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

InChI

InChI=1S/C9H10O2S/c1-5-2-6-7(9(10)11)4-12-8(6)3-5/h4-5H,2-3H2,1H3,(H,10,11)

InChI Key

NIIQEOAKRRGKNS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1)SC=C2C(=O)O

Origin of Product

United States

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